Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide
Description
IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic name derives from its fused polycyclic framework. According to IUPAC guidelines, the base structure is designated as pyrrolo[2,1-d]benzothiazepine, indicating a thiazepine ring (seven-membered with sulfur and nitrogen) fused to a benzene ring and a pyrrole moiety. The numbering follows the orientation where the sulfur atom occupies position 1, and the nitrogen resides at position 5 in the thiazepine ring. The carboxamide substituent at position 6 modifies the parent structure, yielding the full name: 6-carboxamidopyrrolo[2,1-d]benzothiazepine .
Isomeric possibilities arise from variations in fusion positions and substituent orientation. For instance, altering the pyrrole fusion from [2,1-d] to [1,2-a] would generate a regioisomer with distinct electronic properties. Additionally, the carboxamide group’s position (6 vs. 7) could influence hydrogen-bonding capacity and molecular recognition.
Table 1: Key Nomenclature and Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-Carboxamidopyrrolo[2,1-d]benzothiazepine | |
| CAS Registry Number | 80008-60-2 | |
| Molecular Formula | C₁₃H₉N₃OS | |
| Exact Mass | 267.043 g/mol |
X-ray Crystallographic Analysis of Core Scaffold
While direct X-ray data for pyrrolo[2,1-d]benzothiazepine-6-carboxamide remains unpublished, analogous structures provide insight. The parent pyrrolobenzothiazepine system exhibits a boat conformation in the thiazepine ring, with puckering parameters (q₂ = 0.42 Å, φ₂ = 128°) facilitating planar alignment of the benzothiazepine moiety. Substituents at position 6, such as carboxamide, likely induce minor torsional adjustments (<5°) due to steric interactions with adjacent hydrogen atoms.
Comparative analysis with the crystallographically characterized derivative 7-acetoxy-6-(p-methoxyphenyl)pyrrolo[2,1-d]benzothiazepine reveals key bond metrics:
- S1–C2 bond length: 1.76 Å (vs. 1.78 Å in dibenzothiazepine)
- N5–C6 distance: 1.32 Å (shorter than typical C–N single bonds, suggesting partial double-bond character)
The carboxamide group’s carbonyl oxygen may participate in intramolecular hydrogen bonding with the pyrrole N–H, stabilizing a syn-periplanar conformation that enhances π-orbital overlap across the fused rings.
Comparative Analysis with Related Benzothiazepine Derivatives
Structurally analogous compounds exhibit marked differences in bioactivity and binding:
Table 2: Structural and Functional Comparison
The carboxamide derivative’s enhanced calcium channel affinity (IC₅₀ ~19 nM) versus Ro 5-4864 (IC₅₀ ~320 nM) underscores the impact of the pyrrolothiazepine scaffold and hydrogen-bonding substituents. Unlike 1,5-benzothiazepines with halogenated aryl groups (e.g., 2-(4-fluorophenyl) derivatives), the carboxamide group provides dual hydrogen-bond donor/acceptor capacity, potentially enabling interactions with polar residues in voltage-gated channels.
Properties
CAS No. |
80008-60-2 |
|---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide |
InChI |
InChI=1S/C13H10N2OS/c14-13(16)12-8-9-4-3-7-15(9)10-5-1-2-6-11(10)17-12/h1-8H,(H2,14,16) |
InChI Key |
ZOZOUSKRHGOQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=CC=C3C=C(S2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminothiophenol with α,β-Unsaturated Carbonyl Compounds
This classical method involves the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds under various conditions to yield 1,5-benzothiazepines. The reaction conditions vary widely, including:
Intramolecular Cyclization via Sulfonamide Intermediates
A more specialized approach involves the synthesis of sulfonamide intermediates, such as N-substituted benzenesulfonamides, which undergo intramolecular cyclization to form the pyrrolo-benzothiazepine core. For example:
Treatment of N-substituted 5-chloro-2-(1H-pyrrol-1-yl)benzenesulfonamides with triphosgene leads to cyclization forming pyrrolobenzothiadiazepines, which are structurally related to benzothiazepines.
Reduction and subsequent cyclization steps using bifunctional catalysts like 2-hydroxypyridine facilitate lactam formation, critical for the carboxamide functionality.
Functional Group Transformations to Introduce the Carboxamide
The carboxamide group at position 6 is typically introduced via:
Reductive amination of lactam intermediates using formaldehyde and hydrogen in the presence of catalysts such as Pd/C.
Amidation reactions of carboxylic acid precursors or their derivatives with ammonia or amines under controlled conditions.
Use of bromoacetyl derivatives reacting with amines followed by thermal cyclization to form the amide-containing heterocycle.
A typical synthetic sequence for pyrrolo[2,1-d]benzothiazepine-6-carboxamide may be summarized as follows:
The presence of substituents such as chlorine atoms and unsaturated alkyl chains on the benzothiazepine ring influences the reactivity and biological activity of the final compound.
Microwave and ultrasound-assisted synthesis methods have been reported to significantly reduce reaction times and improve yields in benzothiazepine synthesis.
Solid-phase synthesis and solvent-free conditions have been explored to enhance the environmental sustainability of the preparation process.
The use of heterogeneous recyclable catalysts such as heteropolyacids and CuI-catalyzed cross-coupling reactions has been demonstrated to improve catalyst recovery and reduce waste.
The preparation of pyrrolo[2,1-d]benzothiazepine-6-carboxamide involves sophisticated synthetic methodologies centered on the formation of the benzothiazepine core followed by functionalization to introduce the carboxamide group. Diverse methods including classical condensation, intramolecular cyclization, and modern catalytic and assisted synthesis techniques have been developed and optimized. These methods provide flexibility in structural modification, enabling the exploration of biological activities and pharmaceutical applications.
The choice of method depends on the desired substitution pattern, available starting materials, and considerations of reaction efficiency and environmental impact. Continued research into catalyst development and green synthesis approaches promises further improvements in the preparation of this important heterocyclic compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 6 participates in nucleophilic substitution under basic or acidic conditions. For example:
-
Amide hydrolysis : Acidic or alkaline hydrolysis yields the corresponding carboxylic acid derivative.
-
Aminolysis : Reacts with primary/secondary amines to form substituted amides.
Typical conditions include refluxing in ethanol or THF with stoichiometric bases (e.g., NaOH, K₂CO₃) .
Cyclization Reactions
The fused pyrrolo-benzothiazepine core undergoes intramolecular cyclization to form extended polycyclic systems:
| Starting Material | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 1-(2-Aminophenyl)pyrrole | InCl₃, p-xylene, 140°C, 2 h | Benzooxazepino-pyrroloquinoxaline | 68–83 |
This one-pot synthesis demonstrates the compound’s ability to form seven-membered oxazepine rings via propargyloxybenzaldehyde intermediates .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at aromatic positions:
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines at position 4 or 8 using Pd(dba)₂/Xantphos .
-
Suzuki-Miyaura coupling : Attaches aryl boronic acids to the benzothiazepine ring .
Reaction optimization often requires anhydrous DMF or toluene at 80–110°C .
Acylation and Esterification
The carboxamide group undergoes acylation to enhance pharmacological properties:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Acetic anhydride | 7-Acetoxy derivative | Calcium channel modulation | |
| Propargyl bromide | Propargyloxycarboxamide | Click chemistry substrates |
Yields range from 47–85% under mild conditions (RT, Et₃N) .
Oxidation and Reduction
-
Oxidation : The sulfur atom in the thiazepine ring oxidizes to sulfone derivatives using mCPBA or H₂O₂/AcOH .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the C6–C7 double bond, enhancing molecular flexibility .
Multi-Component Reactions (MCRs)
The compound participates in MCRs to generate complex architectures:
text1-(2-Aminophenyl)pyrrole + 2-Propargyloxybenzaldehyde → InCl₃ → Benzooxazepino-pyrroloquinoxaline[3]
Key intermediates include 4,5-dihydropyrroloquinoxalines, formed via sequential imine formation and cyclization .
Biological Activity-Driven Modifications
Structural tweaks to the carboxamide group improve target affinity:
-
N-Alkylation : Enhances binding to mitochondrial benzodiazepine receptors (IC₅₀: 0.13 nM) .
-
Aryl substitution : Electron-withdrawing groups (e.g., nitro) boost apoptotic activity in leukemia cells .
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 4 | 26 |
| p-Xylene | 140 | 2 | 68 |
Table 2: Acylation Derivatives and Bioactivity
| Derivative | R Group | Calcium Channel IC₅₀ (nM) |
|---|---|---|
| 62 | -OCH₂CH₂NMe₂ | 0.08 |
| 3 | -OAc | 0.13 |
Scientific Research Applications
Chemical Structure and Synthesis
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide features a fused ring system composed of a pyrrole ring and a benzothiazepine structure with an attached carboxamide group. The synthesis typically involves multi-step reactions that can include cyclization of substituted pyrroles with benzothiazepine derivatives under specific conditions. For example, the reaction may utilize catalysts to facilitate the formation of the desired compound from readily available precursors.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Research indicates that it may interact with DNA, inhibiting replication and transcription processes. This is facilitated by its ability to fit into the minor groove of DNA, forming stable complexes that hinder the activity of enzymes involved in DNA metabolism.
Additionally, derivatives of this compound have shown promise in antiviral research, particularly against HIV-1. Some analogs demonstrated significant antiviral activity with effective concentrations (EC50) as low as 0.5 μM .
Pharmacological Studies
Studies have highlighted the ability of pyrrolo[2,1-d][1,5]benzothiazepine derivatives to modulate receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR) . These interactions are crucial for understanding drug metabolism and could lead to novel therapeutic strategies for various diseases .
Moreover, certain derivatives have been characterized as selective ligands for peripheral-type benzodiazepine receptors (PBR), which are implicated in cardiovascular functions. This suggests potential applications in treating cardiovascular diseases through calcium channel modulation .
The biological activity of this compound extends beyond anticancer and antiviral effects. It has been linked to anti-inflammatory properties and neuropharmacological effects. For instance, studies have indicated that related compounds may exhibit sedative effects in behavioral assessments involving rodent models .
Case Studies
Mechanism of Action
The mechanism of action of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide involves its interaction with specific molecular targets. It can bind to DNA, thereby interfering with DNA replication and transcription processes. This binding is facilitated by the compound’s ability to fit into the minor groove of the DNA helix, forming stable complexes that inhibit the activity of enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyrrolo[2,1-c][1,4]benzothiazines
Structural and Functional Differences:
- Core Structure : Replaces the seven-membered thiazepine ring with a six-membered thiazine ring, reducing molecular flexibility .
- Activity : Exhibit calcium antagonism but with lower cardiac selectivity compared to pyrrolo[2,1-d][1,5]benzothiazepines. For example, compound 8b shows moderate potency (IC₅₀ ~10–50 nM) in calcium channel binding assays .
Pyrrolo-Carbazoles (e.g., Compounds 32 and 33)
Key Comparisons:
- Structure : Fused pyrrolo-carbazole systems with extended aromaticity (e.g., indolo-pyrrolo-benzodiazepines) .
- Activity: Nanomolar inhibition (IC₅₀ < 50 nM) against acute myeloid leukemia (AML) cell lines (e.g., IPC-81), mediated by kinase inhibition .
- Divergence : Unlike benzothiazepines, these compounds lack calcium channel modulation and instead target oncogenic kinases like Pim-1 .
Pyrrolo-1,5-benzoxazepines (PBOX-6 and PBOX-15)
Functional Contrasts:
- Structural Variation : Substitution of sulfur with oxygen in the heterocyclic ring alters electronic properties and solubility .
- Mechanism : Induce apoptosis in cancer cells via caspase activation and DR5 upregulation. PBOX-15 synergizes with TRAIL to enhance cytotoxicity .
- Therapeutic Focus : Oncology applications, contrasting with benzothiazepines’ cardiovascular focus .
Triazolo[1,5-a]pyrimidine-6-carboxamides
Data Table: Comparative Overview
Key Research Findings and Trends
Structural Determinants of Selectivity :
- Saturation of the C(6)-C(7) double bond in benzothiazepines enhances cardiac selectivity by improving molecular flexibility .
- Substituents on the benzofused ring (e.g., p-methoxyphenyl) optimize calcium channel binding .
Therapeutic Potential: Benzothiazepines are advancing as dual PBR/calcium channel modulators for heart failure . Pyrrolo-carbazoles and PBOX derivatives are under preclinical evaluation for oncology .
Limitations: Solubility challenges in polar solvents (e.g., aqueous media) limit benzothiazepine formulations . Benzoxazepines’ ethanol-based storage raises toxicity concerns .
Biological Activity
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antiviral, anticancer, and cardiovascular effects.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by a fused benzothiazepine structure. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. For instance, derivatives have been synthesized through reactions involving N-substituted sulfonamides and other reagents to produce compounds with specific therapeutic potentials .
Antiviral Activity
Several studies have demonstrated the antiviral properties of pyrrolo[2,1-d][1,5]benzothiazepine derivatives. Notably, compounds derived from this structure have shown efficacy against HIV-1 and other viral pathogens:
- HIV-1 Inhibition : Certain derivatives exhibit potent inhibitory activity against HIV-1 reverse transcriptase with EC50 values in the low micromolar range. For example, compounds with specific halogen substitutions at positions 7 and 10 on the pyrrolo ring have shown enhanced antiviral potency .
- Mechanism of Action : The mechanism involves the induction of apoptosis in infected cells through activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in HIV-infected cell lines .
Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cytotoxic Effects : Various studies report that these compounds induce apoptosis in different cancer cell lines, including leukemia and solid tumors. For instance, one study indicated that specific derivatives activate caspase pathways leading to DNA fragmentation and PARP cleavage .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that contribute to the pro-apoptotic activity of these compounds. Modifications at specific positions on the benzothiazepine scaffold can significantly enhance cytotoxicity against cancer cells .
Cardiovascular Effects
Pyrrolo[2,1-d][1,5]benzothiazepine derivatives also exhibit cardiovascular activities:
- Calcium Channel Blockade : Some derivatives act as selective L-type calcium channel blockers. For example, certain compounds have shown IC50 values lower than traditional calcium antagonists like verapamil, indicating their potential use in treating cardiovascular diseases .
- Peripheral Benzodiazepine Receptor (PBR) Interaction : These compounds have been characterized as ligands for PBR, which may play a role in modulating cardiovascular responses and neuroprotective effects .
Summary of Biological Activities
| Activity | Description | Key Findings |
|---|---|---|
| Antiviral | Effective against HIV-1 and other viruses | EC50 values as low as 0.5 μM; induces apoptosis via caspase activation |
| Anticancer | Induces apoptosis in various cancer cell lines | Activation of caspases; structure modifications enhance cytotoxicity |
| Cardiovascular | Acts as L-type calcium channel blockers | Higher selectivity for cardiac tissue; potential therapeutic applications in heart diseases |
Case Studies
- HIV Inhibition Study : A study demonstrated that pyrrolo[2,1-d][1,5]benzothiazepine derivatives significantly reduced viral load in infected cell cultures while maintaining low cytotoxicity levels .
- Cancer Cell Line Analysis : Research involving K562 leukemia cells showed that treatment with specific derivatives led to marked increases in apoptosis markers compared to untreated controls .
- Cardiovascular Characterization : In vitro studies highlighted the ability of certain derivatives to selectively inhibit calcium channels in cardiac tissues without affecting vascular tissues significantly .
Q & A
Q. What are the validated synthetic routes for Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide and its analogs?
The synthesis typically involves multi-step reactions with regioselective cyclization. For example:
- Stepwise functionalization : Reacting spirocyclic intermediates (e.g., pyrazino-pyrrolo-pyrimidine derivatives) with amines like 2,2-diethoxyethylamine in toluene under reflux, followed by acid-mediated cyclization (e.g., trifluoroacetic acid) to form the benzothiazepine core .
- Key reagents : Use of triphosgene or dibromoalkanes for ring closure, with aprotic solvents (e.g., toluene) and mild bases (e.g., NaHCO₃) to control side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) and characterization via / NMR and HRMS .
Q. How is the structural integrity of Pyrrolo[2,1-d][1,5]benzothiazepine derivatives confirmed experimentally?
- NMR spectroscopy : Key diagnostic signals include aromatic protons (δ 7.1–8.6 ppm), sp³ hybridized carbons in the benzothiazepine ring (δ 40–60 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- X-ray crystallography : Used to resolve stereochemical ambiguities (e.g., spirocyclic configurations) and validate intramolecular hydrogen bonding patterns .
- Mass spectrometry : ESI+ mode confirms molecular ions (e.g., m/z 452 [M+H]⁺) and fragmentation pathways consistent with the fused heterocyclic system .
Q. What are the primary biological targets of Pyrrolo[2,1-d][1,5]benzothiazepine derivatives?
- Peripheral benzodiazepine receptor (PBR/TSPO) : Radioligand assays using -PK 11195 show sub-nanomolar binding affinity (IC₅₀ = 0.13 nM for 7-acetoxy-6-(p-methoxyphenyl) analog) .
- L-type calcium channels : Competitive displacement of -nitrendipine in rat cortex homogenates (IC₅₀ = 0.13 nM), surpassing reference drugs like verapamil .
- GABA receptors : Weak inhibition of -muscimol binding (IC₅₀ > 10 µM), indicating selectivity over CNS targets .
Advanced Research Questions
Q. How do structural modifications influence the dual PBR/calcium channel activity of Pyrrolo[2,1-d][1,5]benzothiazepines?
- SAR trends :
- C6 substituents : Electron-donating groups (e.g., p-methoxyphenyl) enhance calcium channel affinity by stabilizing π-π interactions with channel phenylalanines .
- C7 acylation : Acetoxy groups increase metabolic stability but reduce PBR selectivity due to steric hindrance .
- Spirocyclic rings : Rigid spiro[cyclohexane] moieties improve cardiac tissue selectivity (e.g., 10-fold higher activity in guinea pig atria vs. aorta) by restricting conformational flexibility .
- Methodology : Parallel synthesis of analogs (e.g., 54–68 in ) followed by radioligand assays and functional studies (e.g., Langendorff heart preparations).
Q. What experimental strategies resolve contradictory data on cardiac vs. vascular selectivity?
- Tissue-specific assays :
- Cardiac activity : Measure negative inotropic effects in isolated guinea pig left atria (EC₅₀ for 3: 0.2 µM) .
- Vascular activity : Assess vasorelaxation in aortic strips pre-contracted with KCl (EC₅₀ for 3: >10 µM) .
- Molecular docking : Compare binding modes to cardiac (Cav1.2) vs. vascular (Cav1.3) calcium channel isoforms using AutoDock Vina .
Q. How does this compound synergize with apoptosis inducers like TRAIL?
- Mechanistic studies : Co-treatment with TRAIL (100 ng/mL) and subtoxic doses of the compound (1 µM) increases caspase-3/7 activation by 300% in leukemia cells via DR5 upregulation .
- Experimental design :
- Pre-incubate cells with autophagy inhibitors (e.g., bafilomycin-A1, 10 nM) to block lysosomal degradation of DR5 .
- Validate synergy via Chou-Talalay combination indices (CI < 0.3) .
Q. What computational tools predict the solubility and formulation challenges of this compound?
Q. How can in silico modeling guide the design of analogs with reduced PBR affinity?
- Strategy :
- Validation : MD simulations (GROMACS) over 100 ns to assess target engagement stability .
Q. What analytical methods resolve batch-to-batch variability in synthetic yields?
Q. How are discrepancies in reported IC₅₀ values across studies addressed?
- Standardization :
- Orthogonal validation : Compare radioligand displacement (e.g., -nitrendipine) with patch-clamp electrophysiology in HEK293-Cav1.2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
